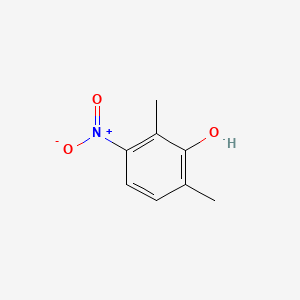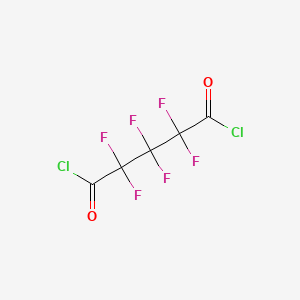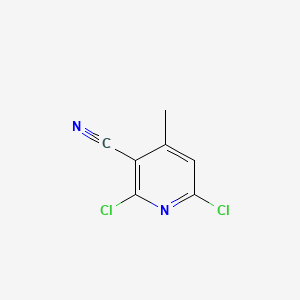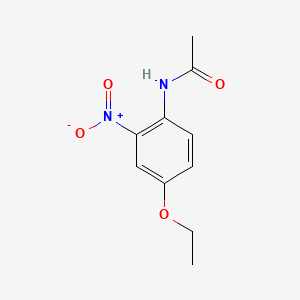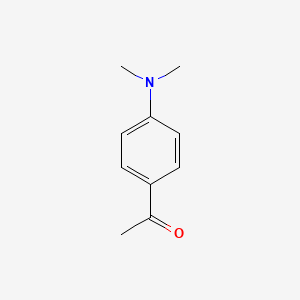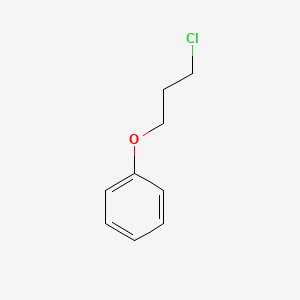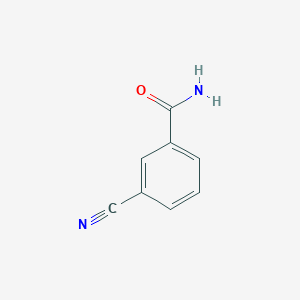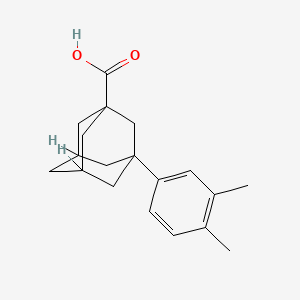
Ácido adamantano-1-carboxílico 3-(3,4-dimetilfenil)
Descripción general
Descripción
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid (DPCA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. DPCA is a member of the adamantane family, which is a class of hydrocarbon molecules that have a three-dimensional cage-like structure. DPCA is composed of two methyl groups attached to a phenyl group, and a carboxylic acid group. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Química Medicinal
El adamantano y sus derivados, incluido el DMAC, se han introducido en muchos fármacos para la investigación clínica actual . Algunos de estos fármacos se utilizan para el tratamiento de enfermedades neurológicas .
Agentes Antivirales
Compuestos basados en adamantano como el DMAC se han utilizado como agentes antivirales . Han demostrado eficacia contra varios tipos de virus.
Tratamiento de la Diabetes Tipo 2
El DMAC y otros derivados del adamantano se han utilizado como agentes contra la diabetes tipo 2 . Han demostrado potencial en el control de los niveles de azúcar en sangre.
Síntesis de Nanopartículas
El DMAC puede actuar como estabilizador en la síntesis de nanopartículas de CoPt 3 monodispersas y altamente cristalinas . Estas nanopartículas tienen aplicaciones en varios campos como la electrónica, la medicina y la energía.
Materiales Optoelectrónicos
El DMAC se puede utilizar como aditivo en reacciones de policondensación para obtener polímeros conjugados . Estos polímeros se pueden utilizar como materiales optoelectrónicos, que tienen aplicaciones en dispositivos como células solares, diodos emisores de luz y fotodetectores.
Ciencia de los Materiales
El DMAC, al ser un compuesto basado en adamantano, puede ser un complemento o una extensión beneficiosa de los materiales existentes basados en adamantilo . Se puede caracterizar mediante difracción de rayos X (XRD), análisis termogravimétrico (TGA), espectroscopia infrarroja con transformada de Fourier (FTIR), etc .
Mecanismo De Acción
Target of Action
Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound’s action can be wide-ranging, depending on its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclohexaamylose, which it inhibits . The nature of these interactions often involves the formation of coordination complexes, such as mononuclear tris(carboxylate) complexes with metals like manganese, nickel, cobalt, and zinc . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and degradation of cellular components, thereby impacting overall cell function . Additionally, its interactions with specific proteins and enzymes can lead to changes in cellular metabolism, further underscoring its significance in biochemical research.
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid exerts its effects through various mechanisms. One notable mechanism involves the inhibition of phenyl ester hydrolysis by cycloheptaamylose . This inhibition is achieved through the compound’s binding interactions with the enzyme, leading to changes in enzyme activity. Additionally, the formation of coordination complexes with metals can result in enzyme activation or inhibition, further influencing biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolism. At higher dosages, toxic or adverse effects can be observed, highlighting the importance of dosage optimization in research and therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as cyclohexaamylose play a crucial role in its metabolic activity . These interactions can lead to changes in the levels of specific metabolites, further impacting cellular metabolism and biochemical pathways.
Transport and Distribution
The transport and distribution of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a critical factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAHUMJPBHFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971978 | |
| Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56531-57-8 | |
| Record name | 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56531-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



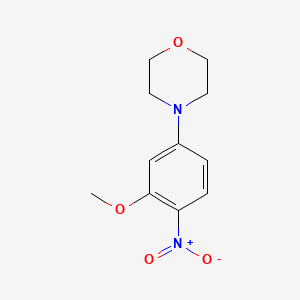
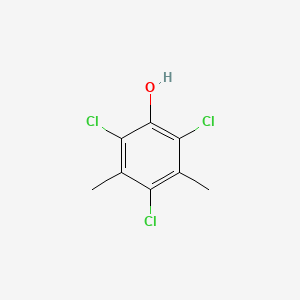
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
